![molecular formula C22H12F3N3 B2412477 1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-23-4](/img/structure/B2412477.png)
1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the class of pyrazoloquinolines. It has a unique structure that makes it a potential candidate for various scientific research applications.
Scientific Research Applications
- Blatter Radicals : Researchers have synthesized 1-(3,4-difluorophenyl) and 1-(2,4-difluorophenyl) Blatter radicals. These radicals exhibit reversible chemical and electrochemical oxidation and reduction processes. Spin density is mainly delocalized on the triazinyl moiety of the heterocycle. Crystallographic studies confirm their structures, revealing alternating 1D chains of these radicals. Strong antiferromagnetic interactions dominate in their crystals .
- The compound can be used as a precursor for synthesizing derivatives. For example, it has been employed in the synthesis of [1,2,4]triazino[1,6-a]quinoline derivatives. These derivatives may have applications in medicinal chemistry or as potential bioactive compounds .
- In situ oxidative cyclization of (6-chloropyrimidin-4-yl)hydrazones using iodobenzene diacetate leads to [1,2,4]triazolo[4,3-c]-pyrimidine derivatives. These compounds can undergo Dimroth rearrangement to form [1,2,4]triazolo[1,5-c]pyrimidines. Such rearrangements have implications in synthetic chemistry and heterocyclic compound design .
Catalysis and Free Radicals
Fluoroquinolone Derivatives
Dimroth Rearrangement
Future Directions
The future directions for the study of “1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” could involve further exploration of its synthesis, properties, and potential applications. Given the importance of quinoline derivatives in medicinal chemistry, there is significant potential for future research in this area .
properties
IUPAC Name |
1-(2,4-difluorophenyl)-6-fluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3N3/c23-14-9-10-19(18(25)11-14)28-22-15-7-4-8-17(24)21(15)26-12-16(22)20(27-28)13-5-2-1-3-6-13/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBRNQNPIAGZMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=C(C=C(C=C5)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
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